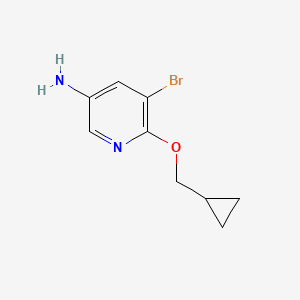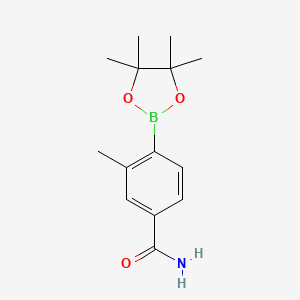![molecular formula C8H11BrN2O B1445404 (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol CAS No. 1246362-06-0](/img/structure/B1445404.png)
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
Overview
Description
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, commonly referred to as 5-bromo-2-amino-1-propanol, is a brominated amine-containing compound with a wide variety of applications in synthetic chemistry and scientific research. It is a versatile building block for organic synthesis, and is used in a variety of applications, including medicinal chemistry, biochemistry, and analytical chemistry. This compound has been found to have a number of interesting biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Catalysis and Amination Reactions
(Ji, Li, & Bunnelle, 2003) discussed the catalyzed amination of 5-bromo-2-chloropyridine, yielding high isolated yield and chemoselectivity. This illustrates the compound's role in selective amination reactions, particularly in organic synthesis.
Electrocatalytic Carboxylation
(Feng, Huang, Liu, & Wang, 2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This signifies the compound's utility in environmentally friendly chemical syntheses involving carbon dioxide utilization.
Synthesis of Derivatives
(Liang, 2010) highlighted the synthesis of 2-amino-6-bromopyridine derivatives, indicating its importance in the creation of pharmaceutical and chemical intermediates.
Cross-Coupling Reactions
(Bolliger, Oberholzer, & Frech, 2011) demonstrated the use of 2-aminopyridines in cross-coupling reactions, underlining the compound's significance in versatile chemical syntheses.
Synthesis and Characterization Studies
(Luque, Sertucha, Lezama, Rojo, & Román, 1997) discussed the synthesis and characterization of 2-aminopyridine derivatives, providing insight into their chemical properties and potential applications.
Drug Development and Safety
(Palmer et al., 2012) focused on structural modifications of a compound containing 3-methoxy-2-aminopyridine to reduce its mutagenic potential, showcasing the compound's relevance in safer drug development.
Corrosion Inhibition
(Gao, Liang, & Wang, 2007) investigated tertiary amines related to 2-aminopyridine for their performance in carbon steel corrosion inhibition, suggesting its application in materials science.
Polymer Synthesis
(Klapötke, Stiasny, & Stierstorfer, 2017) and (Štefko et al., 2011) explored the synthesis of polymers using derivatives of 2-aminopyridine, pointing to its utility in advanced polymer chemistry.
Ligand Synthesis and Metal Complex Formation
(Doraswamy & Ramana, 2013) and (Keypour et al., 2015) focused on the formation of Schiff base ligands and metal complexes, illustrating the compound's role in coordination chemistry and metallo-ligand interactions.
Sensor Development and Logic Gate Applications
(Yadav & Singh, 2018) demonstrated the use of an amino-functionalized compound in developing sensors for detecting aluminum ions and logic gate applications, highlighting its potential in analytical chemistry and electronics.
properties
IUPAC Name |
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMPNNKNGPHJAE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)









![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)

